molecular formula C13H15F3N2O3 B6722319 N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide

Cat. No.: B6722319
M. Wt: 304.26 g/mol
InChI Key: KHMPLYUSBARBHY-ZETCQYMHSA-N
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Description

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, a hydroxy group, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3/c1-7(12(21)18(2)3)17-11(20)9-6-8(19)4-5-10(9)13(14,15)16/h4-7,19H,1-3H3,(H,17,20)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMPLYUSBARBHY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)C1=C(C=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C)NC(=O)C1=C(C=CC(=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of a benzamide derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles compared to other similar compounds .

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